molecular formula C7H8ClNO2 B6608091 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one CAS No. 2839143-55-2

1-chloro-4-(1,2-oxazol-4-yl)butan-2-one

Cat. No.: B6608091
CAS No.: 2839143-55-2
M. Wt: 173.60 g/mol
InChI Key: IXFAYZHPPSSDGL-UHFFFAOYSA-N
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Description

1-chloro-4-(1,2-oxazol-4-yl)butan-2-one is a chemical compound that features a unique structure combining a chloro group, an oxazole ring, and a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one typically involves the reaction of 1,2-oxazole with a suitable chlorinated butanone precursor under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-(1,2-oxazol-4-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-chloro-4-(1,2-oxazol-4-yl)butan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s versatility makes it valuable in material science and industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-(1,2-oxazol-4-yl)butan-2-one involves its interaction with molecular targets and pathways within biological systems. The oxazole ring and chloro group contribute to its reactivity and ability to form specific interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-(1,2-oxazol-4-yl)butan-2-one: Unique due to its specific combination of functional groups.

    1-chloro-4-(1,3-oxazol-4-yl)butan-2-one: Similar structure but with a different oxazole ring position.

    1-chloro-4-(1,2-thiazol-4-yl)butan-2-one: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

This compound stands out due to its unique combination of a chloro group, oxazole ring, and butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-chloro-4-(1,2-oxazol-4-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c8-3-7(10)2-1-6-4-9-11-5-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAYZHPPSSDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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